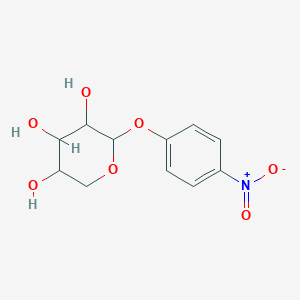

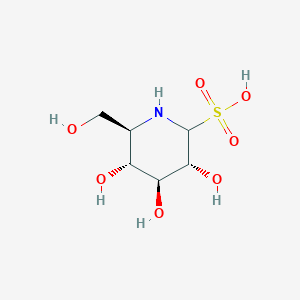

キスクアリック酸

概要

科学的研究の応用

D-Cycloserine has a wide range of scientific research applications:

作用機序

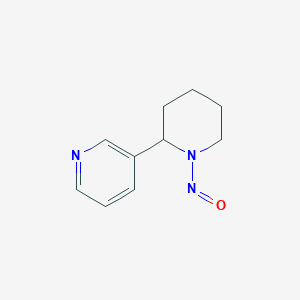

D-シクロセリンは、細菌細胞壁合成に関与する2つの主要な酵素、L-アラニンラセマーゼとD-アラニルアラニンシンセターゼを阻害することで効果を発揮します . これらの酵素を競合的に阻害することで、D-シクロセリンは、細菌細胞壁のペプチドグリカン合成に必須のD-アラニンの形成を防ぎます . これにより、細胞壁が弱くなり、最終的に細菌が死滅します .

類似化合物:

シクロセリン: D-シクロセリンとL-シクロセリンのラセミ混合物であり、同様に抗生物質として使用されます.

D-アラニン: D-シクロセリンと構造的に類似したアミノ酸であり、細菌細胞壁合成に関与しています.

オキサゾリジノン: 細菌細胞壁合成も標的とする合成抗生物質のクラス.

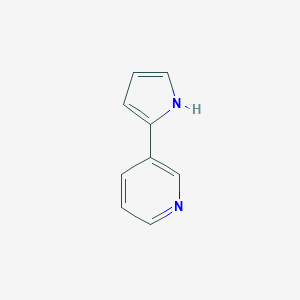

D-シクロセリンのユニークさ: D-シクロセリンは、抗生物質とN-メチル-D-アスパラギン酸(NMDA)受容体のグリシン結合部位における部分的アゴニストの両方の役割を果たすため、ユニークです . この特性により、細菌感染症の治療だけでなく、神経精神疾患における潜在的な治療効果を探求する上でも貴重です .

生化学分析

Biochemical Properties

Quisqualic acid plays a significant role in biochemical reactions by acting as an agonist for various glutamate receptors. It interacts with AMPA, kainate, and group I metabotropic glutamate receptors, leading to excitatory neurotransmission. The interaction with these receptors causes an influx of calcium ions and subsequent neuronal depolarization . Quisqualic acid mimics the action of L-glutamic acid, a neurotransmitter in the central nervous system, and can induce excitotoxicity by overstimulating neurons .

Cellular Effects

Quisqualic acid has profound effects on various cell types and cellular processes. It influences cell function by activating glutamate receptors, leading to increased intracellular calcium levels and neuronal depolarization. This activation can result in excitotoxicity, causing neuronal damage and cell death . In addition, quisqualic acid can modulate cell signaling pathways, gene expression, and cellular metabolism by altering the activity of glutamate receptors .

Molecular Mechanism

The molecular mechanism of quisqualic acid involves its binding to glutamate receptors, specifically AMPA, kainate, and group I metabotropic glutamate receptors. Upon binding, quisqualic acid induces conformational changes in these receptors, leading to the opening of ion channels and an influx of calcium ions . This influx triggers a cascade of intracellular events, including enzyme activation, gene expression changes, and neuronal depolarization . The excitotoxic effects of quisqualic acid are primarily due to its ability to overstimulate glutamate receptors, leading to neuronal damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quisqualic acid can vary over time. The compound is relatively stable but can degrade under certain conditions. Long-term exposure to quisqualic acid in in vitro or in vivo studies has shown sustained excitotoxic effects, leading to progressive neuronal damage and cell death . The stability and degradation of quisqualic acid can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of quisqualic acid vary with different dosages in animal models. At low doses, quisqualic acid can induce mild excitatory effects, while higher doses can cause severe excitotoxicity and neuronal necrosis . Threshold effects have been observed, where a certain dosage is required to elicit significant excitotoxic effects. High doses of quisqualic acid can lead to toxic and adverse effects, including seizures and neuronal damage .

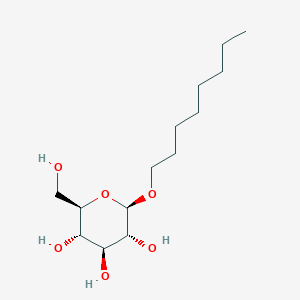

Metabolic Pathways

Quisqualic acid is thought to be metabolized in the liver by oxidative metabolism carried out by cytochrome P450 enzymes and Glutathione S-transferase . These enzymes play a role in the detoxification and elimination of quisqualic acid from the body. The metabolic pathways of quisqualic acid can influence its overall effects on metabolic flux and metabolite levels .

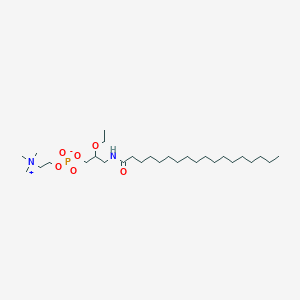

Transport and Distribution

Quisqualic acid is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of quisqualic acid within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of quisqualic acid is primarily within the neuronal cells, where it exerts its excitotoxic effects. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of quisqualic acid within neurons is crucial for its activity and function .

準備方法

合成経路と反応条件: D-シクロセリンは、保護-脱保護戦略を用いてD-セリンから合成できます . このプロセスは、D-セリンを対応するメチルエステルに変換し、続いて環化してイソキサゾリジノン環を形成することを伴います。 この方法の全体的な収率は約61%であり、得られた生成物は高純度(> 99%)です .

工業的生産方法: D-シクロセリンの工業的生産は、通常、ストレプトマイセス・オルキダセウスまたはストレプトマイセス・ギャリファラスの菌株を用いた発酵によって行われます . 次に、発酵液を抽出および精製プロセスにかけて、純粋な形態でD-シクロセリンを単離します .

化学反応の分析

反応の種類: D-シクロセリンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

酸化: オキサゾリジノン誘導体.

還元: アミノアルコール.

置換: さまざまな置換イソキサゾリジノン.

4. 科学研究への応用

D-シクロセリンは、幅広い科学研究への応用があります。

類似化合物との比較

Cycloserine: A racemic mixture of D- and L-cycloserine, used similarly as an antibiotic.

D-Alanine: An amino acid structurally similar to D-Cycloserine, involved in bacterial cell wall synthesis.

Oxazolidinones: A class of synthetic antibiotics that also target bacterial cell wall synthesis.

Uniqueness of D-Cycloserine: D-Cycloserine is unique due to its dual role as an antibiotic and a partial agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors . This property makes it valuable not only in treating bacterial infections but also in exploring its potential therapeutic effects in neuropsychiatric disorders .

特性

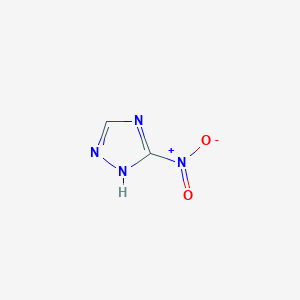

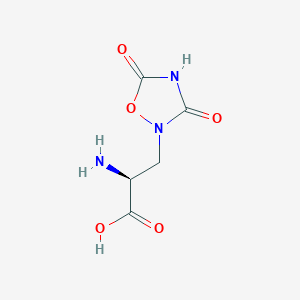

IUPAC Name |

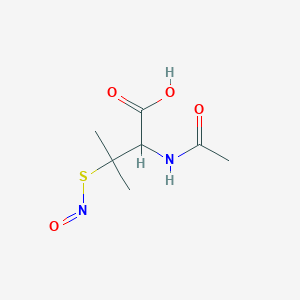

(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNFTDCKZKHJSW-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896927 | |

| Record name | Quisqualic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52809-07-1 | |

| Record name | Quisqualic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52809-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quisqualic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052809071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quisqualic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quisqualic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUISQUALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC22C1B99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。